N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine
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Overview
Description
The compound “N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine” is a complex organic molecule. It belongs to a class of compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of such compounds often involves heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate under different experimental settings .Molecular Structure Analysis
The molecular structure of such compounds can be characterized using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR) and 13c nuclear magnetic resonance (13C NMR), as well as mass spectral data .Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and can involve a variety of mechanisms. The electrophilic and nucleophilic frontier function values, condensed to the particular atoms of molecules, can be assessed by means of the single point frontier molecular orbital (FMO) approach .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various spectroscopic techniques such as IR, NMR, and mass spectrometry .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research demonstrates the utility of enaminones and other related compounds in synthesizing a diverse array of heterocyclic compounds. These synthesized compounds have been evaluated for their potential antimicrobial and antitumor activities. For instance, enaminones have been used as key intermediates in the synthesis of substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles, among others. Some of these compounds showed inhibition effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil, indicating their potential as anticancer agents (S. Riyadh, 2011).
Biological Evaluation of Synthesized Compounds
Various synthesized compounds, including thiazolopyrimidines and their derivatives, have been explored for their antimicrobial and antitumor properties. While some compounds demonstrated promising antimicrobial activity, their antitumor activity was not appreciable in certain cases, highlighting the complexity of designing effective anticancer agents (M. Said et al., 2004).
Novel Mechanisms of Action
A distinct class of [1,2,4]triazolo[1,5-a]pyrimidines has been identified as anticancer agents with a unique mechanism of action. These compounds promote tubulin polymerization in vitro without competing with paclitaxel, instead inhibiting the binding of vincas to tubulin. This mechanism suggests a new avenue for overcoming resistance in cancer therapy, showcasing the innovative applications of such chemical compounds in medicinal chemistry (N. Zhang et al., 2007).
Herbicidal Activity
The compound and its derivatives have also been explored for herbicidal applications, demonstrating excellent activity across a broad spectrum of vegetation at low application rates. This finding points to the potential agricultural applications of such compounds in managing weed growth, further expanding their scientific research applications (M. Moran, 2003).
Future Directions
The future directions in the research of these compounds could involve further exploration of their diverse pharmacological activities, as well as the development of new synthetic approaches . Additionally, in silico pharmacokinetic and molecular modeling studies could also be conducted to further understand the properties and potential applications of these compounds .
Mechanism of Action
In general, compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4-methoxy-N-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O/c1-24(18-19-9-8-16(20-18)27-2)13-10-25(11-13)15-7-6-14-21-22-17(26(14)23-15)12-4-3-5-12/h6-9,12-13H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYXGEUTYHCJAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C5=NC=CC(=N5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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